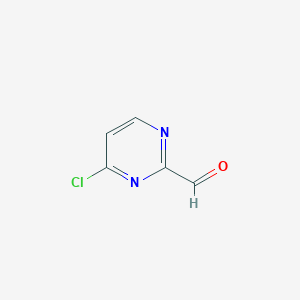

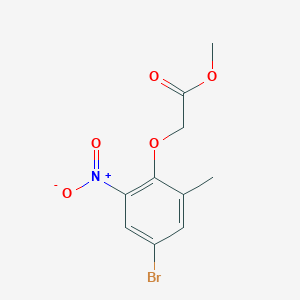

(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(2H-四唑-5-基)丙酸

描述

Synthesis Analysis

The synthesis of chiral compounds is a critical aspect of chemical research due to their applications in various fields, including pharmaceuticals and materials science. In the first study, a novel chiral resolving agent, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, was synthesized. The absolute configuration of this compound was determined to be S through X-ray structural analysis of its menthyl ester derivative. This compound's synthesis involved creating a syn-periplanar conformation between the methoxyl and carbonyl groups, which was confirmed by NMR analyses in CDCl3. The utility of this chiral resolving agent was demonstrated through the resolution of racemic 3-octanol .

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their resolving capabilities and biological interactions. The X-ray structural analysis provided insights into the absolute configuration of the synthesized chiral compound. The study revealed that the methoxyl and carbonyl groups of the (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid's menthyl ester are in a syn-periplanar position, which is essential for its resolving properties .

Chemical Reactions Analysis

Chemical reactions involving chiral compounds can lead to the production of enantiomerically pure substances, which are valuable in various applications. The synthesis of the chiral resolving agent in the first study involved reactions that ensured the preservation of the compound's chirality, which is vital for its application in resolving racemic mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds like (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid are influenced by their molecular structure. The syn-periplanar conformation observed in the compound's crystal structure and confirmed by NMR analysis suggests specific interactions and steric effects that could influence its solubility, melting point, and other physical properties. These properties are not only important for the compound's resolving abilities but also for its potential applications in various fields .

In the second study, the enantiomers of a related compound, 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, were synthesized for brain tumor imaging using positron emission tomography (PET). The (S)-enantiomer demonstrated higher tumor uptake and better tumor-to-brain ratios compared to the (R)-enantiomer in vivo. This indicates that the physical and chemical properties of the (S)-enantiomer, such as its substrate affinity for certain amino acid transport systems, make it a more suitable candidate for PET imaging of brain tumors .

科学研究应用

合成和同系化

该化合物在 Ellmerer-Müller 等人 (1998) 证明的 N-Fmoc 保护的 β-氨基酸的合成中起着重要作用。他们的研究利用了 Arndt-Eistert 协议,仅通过两步就实现了对映体纯 N-Fmoc 保护的 β-氨基酸的高产率 (Ellmerer-Müller 等人,1998)。

肽合成的制备

Šebesta 和 Seebach (2003) 描述了 N-Fmoc 保护的 β2-同系氨基酸的制备,重点介绍了它们在 β-肽的固相合成中的效用。他们的方法展示了高效的大规模制备,这对于肽研究至关重要 (Šebesta & Seebach,2003)。

氨基酸中的自组装

Gour 等人 (2021) 的一项研究探讨了 Fmoc 修饰的脂肪族氨基酸形成的自组装结构。他们的研究为新型自组装结构的设计提供了见解,在材料科学和纳米技术中可能很有用 (Gour 等人,2021)。

生物学评估和药物合成

Kerscher-Hack 等人 (2016) 报道了 N-烷基化咪唑烷基烷酸的合成和生物学评估,其中亲脂部分衍生自 (S)-2 化合物。他们的工作有助于理解 GABA 转运蛋白,突出了该化合物在神经药理学中的相关性 (Kerscher-Hack 等人,2016)。

光物理学和生物成像

Morales 等人 (2010) 研究了从 (S)-2 化合物衍生的芴衍生物的线性和非线性光物理学,用于生物成像应用。他们的研究证明了芴衍生物在医学成像和诊断中的潜力 (Morales 等人,2010)。

酶激活表面活性剂

Cousins 等人 (2009) 利用 N-芴基-9-甲氧羰基保护的氨基酸作为碳纳米管的表面活性剂。他们的工作为按需均相水性纳米管分散体提供了一种新颖的方法,在各种科学和工业应用中很有用 (Cousins 等人,2009)。

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBYOFZABYTSQS-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NNN=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857455 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954147-35-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)

![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)